4-chloro-5H,6H-thieno[2,3-d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5,6-dihydrothieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2S/c7-5-4-1-2-10-6(4)9-3-8-5/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITCEGLBADSSAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C(=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Derivatization Strategies for 4 Chloro 5h,6h Thieno 2,3 D Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position
The C-4 position of the 4-chloro-5H,6H-thieno[2,3-d]pyrimidine core is highly susceptible to attack by a wide range of nucleophiles. The chlorine atom can be readily displaced through the SNAr mechanism, a versatile and widely exploited reaction for the synthesis of diverse derivatives.
The substitution of the C-4 chlorine with nitrogen-based nucleophiles is a cornerstone of the derivatization of this scaffold. The reaction, often referred to as aminolysis or amination, typically proceeds under mild to moderate conditions and is compatible with a broad spectrum of primary and secondary amines, including aliphatic, benzylic, and aromatic amines. nih.gov The reaction generally requires a base to neutralize the hydrogen chloride (HCl) generated in situ, or an excess of the amine nucleophile can be used for the same purpose. The choice of solvent and temperature can be optimized to improve reaction rates and yields. While organic solvents are common, studies on related fused pyrimidines have shown that water can also be an effective medium, particularly for reactions with anilines under acidic promotion. nih.gov
Table 1: Examples of Amination Reactions on the 4-chloro-thienopyrimidine Scaffold
| Amine Nucleophile | Reaction Conditions | Product Type |
|---|---|---|
| Aniline | HCl (catalytic), Water, 80-100 °C | 4-(Phenylamino)-5H,6H-thieno[2,3-d]pyrimidine |
| Benzylamine | K2CO3, DMF, 80 °C | 4-(Benzylamino)-5H,6H-thieno[2,3-d]pyrimidine |
| Piperidine (B6355638) | Et3N, EtOH, Reflux | 4-(Piperidin-1-yl)-5H,6H-thieno[2,3-d]pyrimidine |
Oxygen and sulfur nucleophiles readily displace the C-4 chlorine to yield the corresponding ethers and thioethers. Alkoxylation is typically achieved by treating the chloro-pyrimidine with a sodium or potassium alkoxide (NaOR or KOR) in the corresponding alcohol or an aprotic polar solvent like DMF. Similarly, thiolation reactions are performed using thiolates (RSNa) or thiols in the presence of a base. These reactions are analogous to those reported for other chloropyrimidine systems, where phenoxides and thiophenoxides have been used to furnish the corresponding substitution products. rsc.org
Table 2: Representative Alkoxylation and Thiolation Reactions
| Nucleophile | Reagent | Typical Conditions | Product Type |
|---|---|---|---|
| Methoxide (B1231860) | Sodium methoxide (NaOMe) | Methanol, Reflux | 4-Methoxy-5H,6H-thieno[2,3-d]pyrimidine |
| Ethoxide | Sodium ethoxide (NaOEt) | Ethanol (B145695), Reflux | 4-Ethoxy-5H,6H-thieno[2,3-d]pyrimidine |
| Thiophenoxide | Sodium thiophenoxide (NaSPh) | DMF, Room Temp. | 4-(Phenylthio)-5H,6H-thieno[2,3-d]pyrimidine |
Hydrazinolysis, the reaction with hydrazine (B178648) (H₂NNH₂), serves as a specific and highly useful case of amination. The displacement of the C-4 chlorine atom by hydrazine yields the 4-hydrazino-5H,6H-thieno[2,3-d]pyrimidine intermediate. This derivative is particularly valuable as a precursor for the synthesis of more complex fused heterocyclic systems. For example, the hydrazino group can be cyclized with various one-carbon electrophiles (e.g., orthoesters, carboxylic acids) to construct a fused triazole ring, leading to the formation of thieno[3',2':5,6]pyrimido[4,3-c] researchgate.netresearchgate.netnih.govtriazole derivatives.
Functionalization of the Thiophene (B33073) Ring (C-5 and C-6 Positions)
The dihydrothiophene portion of the this compound molecule consists of sp³-hybridized carbon atoms, which dictates a reactivity pattern fundamentally different from that of aromatic thiophenes.
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic and electron-rich π-systems. The thiophene ring in 5H,6H-thieno[2,3-d]pyrimidine is a saturated tetrahydrothiophene (B86538) ring. Consequently, it lacks aromaticity and is not susceptible to classical EAS reactions such as nitration, halogenation, or Friedel-Crafts acylation under standard conditions. Functionalization at the C-5 and C-6 positions must proceed through pathways appropriate for saturated alkanes, such as free-radical substitution or oxidation of the C-H bonds, which typically require harsh conditions and may lack selectivity.
Palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Stille couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, these reactions require an sp² or sp-hybridized carbon center bearing a suitable leaving group, most commonly a halide (Br, I) or a triflate. The C-5 and C-6 positions of this compound are sp³-hybridized methylene (B1212753) groups and thus are not suitable substrates for these direct cross-coupling reactions.
While direct functionalization of the saturated C-5 and C-6 positions via these methods is not feasible, cross-coupling reactions are extensively used to modify the aromatic thieno[2,3-d]pyrimidine (B153573) core. nih.govresearchgate.net For instance, if the scaffold were aromatic and contained a halogen at the C-5 or C-6 position (e.g., 6-bromo-4-chlorothieno[2,3-d]pyrimidine), it would be an excellent substrate for such transformations. The Suzuki-Miyaura reaction, for example, would enable the introduction of various aryl or heteroaryl groups. nih.govmdpi.comresearchgate.net Similarly, the Sonogashira coupling would allow for the installation of alkynyl moieties. nih.govnih.govrsc.org These reactions demonstrate the synthetic versatility of the core thienopyrimidine scaffold, provided the thiophene ring is aromatic and appropriately functionalized.
Table 3: Illustrative Cross-Coupling Reactions on Aromatic Thienopyrimidine Analogues
| Reaction Type | Substrate Example | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|---|
| Suzuki | 6-Bromo-thieno[2,3-d]pyrimidine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Phenyl-thieno[2,3-d]pyrimidine |
| Sonogashira | 6-Iodo-thieno[2,3-d]pyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-(Phenylethynyl)-thieno[2,3-d]pyrimidine |
Reactions Involving the Pyrimidine (B1678525) Moiety
The pyrimidine core of this compound is central to its reactivity, particularly concerning reductive and oxidative transformations.
Reductive Transformations
Reductive processes targeting the pyrimidine moiety of thieno[2,3-d]pyrimidine derivatives can lead to significant structural modifications. A primary example of such a transformation is the reductive dehalogenation of the C4-chloro substituent. This reaction is a common strategy in pyrimidine chemistry to introduce a hydrogen atom at a previously functionalized position.
Catalytic hydrogenation is a frequently employed method for the dehalogenation of chloropyrimidines. While specific studies on this compound are not extensively detailed, the general mechanism is well-established for related compounds. oregonstate.edu Typically, this process involves the use of a palladium catalyst, often supported on carbon (Pd/C), in the presence of hydrogen gas. The reaction proceeds through the oxidative addition of the chloro-pyrimidine to the palladium catalyst, followed by hydrogenolysis to yield the dehalogenated pyrimidine. A base, such as magnesium oxide or sodium hydroxide, is often added to neutralize the hydrogen chloride that is formed as a byproduct. oregonstate.edu
The general conditions for such transformations are outlined in the table below, based on analogous reactions with chloropyrimidines.
| Reactant | Catalyst | Reagents | Product | Reference |
| Chloropyrimidine Derivative | Palladium on Carbon (Pd/C) | H₂, Base (e.g., MgO, NaOH) | Dehalogenated Pyrimidine | oregonstate.edu |
| 2-amino-6-chloro-4-methylpyrimidine | Palladium Hydroxide on Calcium Carbonate | H₂ | 2-amino-4-methylpyrimidine | oregonstate.edu |
Interactive Data Table: Reductive Dehalogenation Conditions Users can filter by catalyst or base to see specific examples from related literature.
It is important to note that under certain conditions, catalytic hydrogenation can also lead to the reduction of the pyrimidine ring itself, although this is generally a more challenging transformation to achieve selectively without affecting other parts of the molecule. oregonstate.edu
Oxidation Reactions
The oxidation of the thieno[2,3-d]pyrimidine core can result in various products depending on the oxidizing agent and the specific substrate. For dihydropyrimidine (B8664642) systems, oxidation often leads to aromatization, which is a thermodynamically favorable process. researchgate.netresearchgate.net Quantum chemical studies on 1,4-dihydropyrimidine (B1237445) and its analogs indicate that the oxidation can proceed via two one-electron transfers, leading to the corresponding aromatic pyrimidine. researchgate.netresearchgate.netx-mol.net
While the pyrimidine ring in this compound is already aromatic, other parts of the molecule are susceptible to oxidation. For instance, the nitrogen atoms in the pyrimidine ring can be oxidized to form N-oxides, and the sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone. These transformations have been documented for the related thieno[2,3-b]pyridine (B153569) scaffold. nih.gov The oxidation of Hantzsch 1,4-dihydropyridines, which are structurally related to dihydropyrimidines, has been extensively studied and often results in the formation of the corresponding pyridine (B92270) derivatives. nih.govwum.edu.pk This aromatization is a key metabolic pathway for many dihydropyridine-based drugs. wum.edu.pk
The following table summarizes potential oxidation reactions based on related heterocyclic systems.
| Substrate Type | Oxidizing Agent | Potential Product | Reference |
| Dihydropyrimidine | Various | Aromatic Pyrimidine | researchgate.netresearchgate.net |
| Thienopyridine | Peroxy acids | N-oxide, S-oxide, S-sulfone | nih.gov |
| Hantzsch 1,4-dihydropyridine | Superoxide, Nitric acid, Calcium hypochlorite | Pyridine derivative | nih.govwum.edu.pk |
Interactive Data Table: Oxidation Reactions of Related Heterocycles Filter by substrate type to explore different oxidative pathways.
Multi-Component Reactions (MCRs) Utilizing this compound as a Building Block
Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. nih.govmdpi.com These reactions are highly valued for their efficiency, atom economy, and ability to generate diverse molecular scaffolds. mdpi.com
While MCRs are widely used for the synthesis of heterocyclic systems, including thieno[2,3-d]pyrimidines themselves, their application in derivatizing a pre-existing complex core like this compound is less common. More frequently, MCRs are employed to build the heterocyclic ring system from simpler starting materials. For example, the Gewald reaction is a well-known MCR used to synthesize 2-aminothiophenes, which are common precursors for thieno[2,3-d]pyrimidines. scielo.brresearchgate.net
However, the reactive 4-chloro group on the pyrimidine ring presents a potential handle for incorporating this scaffold into MCR-like, one-pot sequences. For instance, a nucleophilic substitution at the C4 position could be followed by further reactions with other components in the mixture. Polychlorinated pyrimidines have been shown to react with nucleophiles like 1,4-diazabicyclo[2.2.2]octane (DABCO), leading to substituted products that could potentially engage in subsequent transformations. mdpi.com
While direct examples of MCRs starting with this compound are not prominent in the literature, the principles of MCRs suggest its potential use in generating novel derivatives. The table below lists some prominent MCRs used for synthesizing related heterocyclic structures, illustrating the types of transformations that could be envisioned.
| MCR Name | Reactants | Product Type | Reference |
| Biginelli Reaction | Aldehyde, β-keto ester, Urea | Dihydropyrimidinones | numberanalytics.com |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2x β-keto ester, Ammonia | Dihydropyridines | nih.gov |
| Gewald Reaction | Carbonyl compound, α-cyanoester, Sulfur | 2-Aminothiophenes | researchgate.net |
Interactive Data Table: Relevant Multi-Component Reactions Explore different MCRs to understand the synthesis of related heterocyclic cores.
Spectroscopic and Advanced Analytical Characterization for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a comprehensive picture of the molecular structure can be assembled.
Proton NMR (¹H NMR) spectroscopy identifies the chemical environment of each hydrogen atom in a molecule. For 4-chloro-5H,6H-thieno[2,3-d]pyrimidine, the spectrum is expected to show distinct signals corresponding to the aromatic proton on the pyrimidine (B1678525) ring and the aliphatic protons on the dihydropyran ring.
Based on the structure, three primary proton signals are anticipated. The proton at the C2 position of the pyrimidine ring is expected to appear as a singlet in the downfield (aromatic) region, typically between δ 8.0 and 9.0 ppm. The protons on the saturated dihydropyran ring at positions C5 and C6 are aliphatic and would appear further upfield. Due to spin-spin coupling with each other, these methylene (B1212753) (CH₂) groups would likely present as two distinct triplets. Drawing comparisons from structurally similar compounds, such as pyrano[4',3':4,5]thieno[2,3-d]pyrimidine derivatives, the methylene protons adjacent to the sulfur atom (C5) and the pyrimidine ring (C6) are predicted to resonate in the δ 3.0–4.5 ppm range.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-2 | ~8.5 | Singlet (s) | N/A | 1H |
| H-5 | ~3.2 - 3.8 | Triplet (t) | ~6-8 | 2H |
| H-6 | ~3.2 - 3.8 | Triplet (t) | ~6-8 | 2H |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. For this compound, the spectrum would display signals for each of the six unique carbon atoms in the structure.
The carbon atoms can be divided into two main categories: sp³ hybridized carbons of the dihydrothiophene ring and sp² hybridized carbons of the fused aromatic system. The aliphatic sp³ carbons at the C5 and C6 positions are expected to appear in the upfield region of the spectrum, typically between δ 20–40 ppm. The remaining sp² carbons, including those in the pyrimidine ring and at the bridgehead positions, will resonate in the downfield region (δ 110–170 ppm). The C4 carbon, being directly attached to the electronegative chlorine atom, is expected to be significantly deshielded and appear at the lower end of this range.
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~150 - 155 |
| C4 | ~155 - 165 |
| C4a | ~115 - 125 |
| C5 | ~25 - 35 |
| C6 | ~25 - 35 |
| C7a | ~160 - 170 |
While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. A key expected correlation would be a cross-peak between the proton signals at C5 and C6, confirming their adjacency in the dihydrothiophene ring.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates protons with their directly attached carbons. It would be used to definitively assign the C5 and C6 carbons by linking them to their corresponding proton signals identified in the ¹H NMR spectrum. Similarly, the H2 proton would show a correlation to the C2 carbon.
The H5 protons showing correlations to the C4, C4a, and C6 carbons.
The H6 protons showing correlations to the C5 and C7a carbons.
The H2 proton showing correlations to the C4 and C7a carbons. These correlations would unequivocally confirm the fusion of the thieno and pyrimidine rings and the position of the chloro-substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For a relatively rigid molecule like this, NOESY could further confirm assignments by showing spatial proximity between protons, such as those on the C5 and C6 positions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which are essential for determining the elemental formula of a compound. nih.gov For this compound, the molecular formula is C₆H₅ClN₂S. HRMS analysis would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) with a mass-to-charge ratio that matches the calculated exact mass for this formula to within a few parts per million (ppm).
A critical confirmatory feature in the mass spectrum would be the isotopic pattern. The presence of one chlorine atom results in a characteristic M+2 peak (from the ³⁷Cl isotope) with an intensity of approximately one-third of the main molecular ion peak (³⁵Cl). Additionally, the sulfur atom contributes a smaller M+2 peak (from the ³⁴S isotope), which would slightly augment the pattern. This distinct isotopic signature provides strong evidence for the presence and number of chlorine and sulfur atoms in the molecule. sapub.org
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion) to generate product ions. The resulting fragmentation pattern provides valuable information about the compound's structure. sapub.org
For this compound, the fragmentation cascade would likely involve several key pathways:
Loss of HCl: A common fragmentation for chlorinated compounds is the neutral loss of hydrogen chloride (HCl), leading to a significant fragment ion.
Cleavage of the Dihydrothiophene Ring: The saturated ring is a likely site for initial fragmentation. This could occur through the loss of an ethylene (B1197577) molecule (C₂H₄) via a retro-Diels-Alder-type reaction, leading to the formation of a fully aromatic 4-chlorothieno[2,3-d]pyrimidine (B15048) radical cation.
Loss of the Chlorine Radical: The precursor ion could also lose a chlorine radical (Cl•) to form a cation.
Subsequent fragmentation of these primary product ions would involve the cleavage of the stable thienopyrimidine ring system, providing further structural confirmation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its distinct structural features.
The key functional groups include the C-H bonds of the dihydro-thiophene ring, the C=N and C=C bonds of the pyrimidine ring, and the C-Cl bond. Based on data from analogous structures like N-substituted-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amines, specific vibrational frequencies can be predicted. scielo.br
C-H Stretching: Aliphatic C-H stretching vibrations from the methylene (-CH₂-) groups at the 5- and 6-positions are expected to appear in the 2950-2850 cm⁻¹ region. Aromatic C-H stretching from the pyrimidine ring would be observed above 3000 cm⁻¹.
C=N and C=C Stretching: The pyrimidine ring contains both C=N and C=C bonds, which typically exhibit strong to medium absorption bands in the 1620-1500 cm⁻¹ range. These are often observed as a series of sharp peaks.
C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a medium to strong absorption band in the fingerprint region, typically between 800 and 600 cm⁻¹.
C-S Stretching: The carbon-sulfur bond of the thiophene (B33073) ring generally shows weak absorption in the 700-600 cm⁻¹ range.
The following table summarizes the anticipated IR absorption bands for this compound based on its functional groups and data from similar compounds. scielo.br
| Vibration Type | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | Pyrimidine C-H | ~3100-3000 | Medium-Weak |
| C-H Stretch (Aliphatic) | -CH₂- | ~2950-2850 | Medium |
| C=N Stretch | Pyrimidine Ring | ~1610-1560 | Strong |
| C=C Stretch | Pyrimidine Ring | ~1580-1500 | Medium-Strong |
| C-Cl Stretch | Aryl Chloride | ~800-600 | Strong |
| C-S Stretch | Thiophene Ring | ~700-600 | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The thieno[2,3-d]pyrimidine (B153573) core constitutes the primary chromophore responsible for UV absorption.
The spectrum of this compound is expected to be dominated by π → π* transitions associated with the pyrimidine ring and n → π* transitions involving the non-bonding electrons on the nitrogen atoms. The saturation at the 5- and 6-positions of the thiophene ring disrupts the full aromaticity of the larger bicyclic system that would be present in 4-chlorothieno[2,3-d]pyrimidine. This disruption typically leads to a hypsochromic shift (blue shift) of the absorption maxima (λ_max) to shorter wavelengths compared to its fully aromatic counterpart.
Studies on various thieno[2,3-d]pyrimidine derivatives show strong UV absorption, and this data can be used to approximate the expected spectral characteristics. researchgate.net For instance, the fully aromatic 2-phenylthieno[2,3-d]pyrimidine derivatives exhibit absorption maxima in the range of 300-360 nm. researchgate.net Due to the dihydro component, the λ_max for this compound would likely be at a lower wavelength.
| Transition Type | Chromophore | Expected λ_max Range (nm) |
| π → π | Pyrimidine Ring | ~250-290 |
| n → π | Pyrimidine Nitrogens | ~300-330 |
X-Ray Crystallography for Solid-State Structure Determination
The key structural features would include:
Planarity: The pyrimidine ring is expected to be essentially planar.
Thiophene Ring Conformation: The dihydro-thiophene ring, being non-aromatic, will adopt a non-planar conformation, likely a twisted or envelope shape, to minimize steric strain.
Intermolecular Interactions: In the crystal lattice, molecules would likely be packed via van der Waals forces. If co-crystallized with solvents or other molecules, hydrogen bonding could play a significant role in the crystal packing.
The crystallographic data for a closely related analogue, 2-((4-methoxyphenyl)(4-(5,6,7,8-tetrahydrobenzo ijacskros.commdpi.comthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methyl)phenol, illustrates the typical parameters for the tetrahydrobenzo ijacskros.commdpi.comthieno[2,3-d]pyrimidine moiety, which shares the same dihydrothieno[2,3-d]pyrimidine core. nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.356(3) |
| b (Å) | 16.511(4) |
| c (Å) | 14.120(3) |
| α (°) | 90 |
| β (°) | 108.452(4) |
| γ (°) | 90 |
| Volume (ų) | 2732.1(10) |
| Z | 4 |
Data derived from a representative tetrahydrobenzo ijacskros.commdpi.comthieno[2,3-d]pyrimidine derivative. nih.gov
Other Advanced Analytical Techniques (e.g., Elemental Analysis)
To unequivocally confirm the molecular formula and purity of this compound, elemental analysis and high-resolution mass spectrometry (HRMS) are employed.
Elemental Analysis determines the mass percentage of each element in the compound. The calculated values are compared against the experimentally determined values, with a close match (typically within ±0.4%) providing strong evidence for the proposed molecular formula. For C₇H₇ClN₂S, the theoretical elemental composition is calculated as follows:
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.011 | 7 | 84.077 | 44.56% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 3.74% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 18.79% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 14.85% |
| Sulfur | S | 32.06 | 1 | 32.06 | 16.99% |
| Total | 188.66 | 100.00% |
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of the molecule with extremely high accuracy, allowing for the determination of its exact mass and molecular formula. The calculated exact mass for the molecular ion [M]⁺ of this compound (C₇H₇ClN₂S) is 188.0046. Experimental verification of this value via HRMS would provide definitive confirmation of its elemental composition. This technique is routinely reported in the characterization of novel thieno[2,3-d]pyrimidine derivatives. researchgate.net
Computational and Theoretical Studies on 4 Chloro 5h,6h Thieno 2,3 D Pyrimidine and Its Derivatives
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to thieno[2,3-d]pyrimidine (B153573) derivatives to predict their molecular properties. elmergib.edu.lymdpi.comrsc.org
The foundational step in most computational studies is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms, which corresponds to the minimum energy state on the potential energy surface. elmergib.edu.ly For thieno[2,3-d]pyrimidine derivatives, this is often achieved using DFT methods, such as the B3LYP functional combined with a basis set like 6-31G(d,p). mdpi.com
The process involves calculating the forces on each atom and adjusting their positions until a stable structure is reached. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data from X-ray crystallography to validate the computational method. mdpi.com Deviations between the calculated structure (representing an isolated molecule in the gas phase) and the experimental structure (representing a molecule in a solid crystal lattice) are expected but are generally minor. mdpi.com This optimized structure is the basis for subsequent calculations of electronic and spectroscopic properties.
Understanding the electronic structure of a molecule is key to predicting its reactivity and stability. DFT is used to calculate several electronic descriptors for thieno[2,3-d]pyrimidine derivatives.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is an important indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For some thieno[2,3-d]pyrimidine derivatives, the HOMO and LUMO levels are primarily located over the π-system of the fused aromatic rings, and the electronic transition between them can be described as an intramolecular charge transfer. mdpi.com
The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. mdpi.com For example, in derivatives containing carbonyl groups, the most electronegative regions are often found near the oxygen atoms, whereas electropositive regions are located near hydrogen atoms. mdpi.com
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.21 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -3.65 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 2.56 | Indicates molecular reactivity and stability mdpi.com |
Vibrational frequency analysis, performed using DFT, serves two main purposes. First, it confirms that the optimized geometry is a true energy minimum. A stable structure will have no imaginary frequencies, whereas a transition state will have exactly one. mdpi.com Second, it allows for the prediction of the molecule's infrared (IR) and Raman spectra.
The calculated vibrational frequencies correspond to the stretching, bending, and torsional motions of the atoms in the molecule. These theoretical frequencies can be compared with experimental IR spectra to aid in the assignment of characteristic absorption bands to specific functional groups. elmergib.edu.ly For instance, calculations can predict the vibrational frequencies for C=O, N-H, or C-Cl bonds within a thieno[2,3-d]pyrimidine derivative, helping to confirm its chemical structure.
| Functional Group | Vibrational Mode | Experimental Wavenumber (cm-1) elmergib.edu.ly | Predicted Wavenumber (cm-1) |
|---|---|---|---|
| N-H | Stretching | 3416 - 3309 | Correlates with experimental data |
| C=O | Stretching | 1670 - 1646 | Correlates with experimental data |
| C=N | Stretching | 1618 - 1600 | Correlates with experimental data |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.govnih.gov For derivatives of 4-chloro-5H,6H-thieno[2,3-d]pyrimidine, docking studies are essential for predicting their potential as inhibitors of various biological targets, such as protein kinases (e.g., EGFR, VEGFR-2, PI3K) and other enzymes. rsc.orgtandfonline.comnih.gov
The docking process begins with the preparation of both the receptor and the ligand. The three-dimensional structure of the target protein is typically obtained from a repository like the Protein Data Bank (PDB). researchgate.net The receptor file is then prepared by removing non-essential components like water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues. This ensures the receptor is in a chemically correct state for the simulation. researchgate.net
The ligand, in this case, a thieno[2,3-d]pyrimidine derivative, must also be prepared. Its 3D structure is typically generated and optimized using quantum chemical methods as described in section 5.1.1. The docking software then explores various possible conformations of the ligand by rotating its flexible bonds, generating a library of potential binding poses to be tested. researchgate.net
Once the receptor and ligand conformations are prepared, the docking algorithm systematically places the ligand into the active site of the receptor. Each potential binding pose is evaluated by a scoring function, which is a mathematical algorithm that estimates the binding affinity (free energy of binding) between the ligand and the receptor. tandfonline.comwum.edu.pk The scores are often expressed in units of kcal/mol, with lower (more negative) values indicating a more favorable interaction. rsc.orgwum.edu.pk
The docking software ranks the poses based on these scores, and the pose with the best score is predicted as the most likely binding mode. researchgate.net This predicted pose is then analyzed in detail to understand the specific molecular interactions that stabilize the ligand-receptor complex. These interactions can include:
Hydrogen Bonds: Crucial for specificity and affinity.
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and receptor. tandfonline.com
π-π Stacking: Interactions between aromatic rings. researchgate.net
Van der Waals Forces: General attractive or repulsive forces between atoms.
The results of docking studies can explain the structure-activity relationships observed in a series of compounds and guide the design of new derivatives with improved potency and selectivity. nih.gov
| Compound Type | Protein Target | Binding Score (kcal/mol) | Key Interacting Residues tandfonline.comresearchgate.net |
|---|---|---|---|
| EGFR Inhibitor | EGFRWT | -23.94 | Met769, Cys773, Lys721, Val702 |
| VEGFR-2 Inhibitor | VEGFR-2 | -22.71 | Cys919, Asp1046, Glu885 |
| DNA Gyrase Inhibitor | DNA Gyrase B | -8.2 | THR165, ASN46, ILE78, PRO79 |
| PI3K Inhibitor | PI3Kα | -7.5 | Val851, Tyr836, Lys802 |
Analysis of Binding Interactions (Hydrogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking)
Molecular docking and other computational techniques are pivotal in elucidating the specific interactions between thieno[2,3-d]pyrimidine derivatives and their biological targets. These studies reveal the critical roles of hydrogen bonding, hydrophobic interactions, and pi-pi stacking in determining binding affinity and selectivity.
Hydrogen Bonding: The pyrimidine (B1678525) and thiophene (B33073) rings, along with various substituents, offer numerous hydrogen bond donors and acceptors. In studies of PI3K inhibitors, a morpholine-based thieno[2,3-d]pyrimidine derivative (Compound VIb) was shown to form three hydrogen bonds with key residues Val882, Asp964, and Asp841 in the PI3Kγ isoform active site. synthical.com Another derivative, Compound IIIa, formed two hydrogen bonds with Val848 and Asp807 in the PI3Kβ active site. synthical.com For VEGFR-2 inhibitors, the thieno[2,3-d]pyrimidine moiety itself is crucial, often oriented towards the hinge region of the kinase to form a key hydrogen bond with the backbone of Cys917. chemrxiv.org
Hydrophobic Interactions: These interactions are fundamental to the binding of thieno[2,3-d]pyrimidine derivatives. The fused ring system provides a significant hydrophobic surface that can interact with nonpolar residues in the target's binding pocket. For instance, the thienopyrimidine ring of Compound VIb establishes a hydrophobic interaction with Met773 in PI3Kβ, while its tetrahydrohexane and morpholine (B109124) moieties interact with Met953 and Ile881, respectively, in PI3Kγ. synthical.com In VEGFR-2, derivatives engage in multiple hydrophobic contacts with residues such as Val914, Val846, Ala864, and Phe1045. chemrxiv.org
Pi-Pi Stacking: The aromatic nature of the thieno[2,3-d]pyrimidine core and its common aryl substituents facilitates pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and histidine. A modeling study of a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (5d) bound to macrophage migration inhibitory factor 2 (MIF2) revealed a π–π stacking interaction between the phenyl group of the inhibitor and a Phe2 residue in the active site. mdpi.com Similarly, docking of another derivative into phosphodiesterase 4B (PDE4B) showed a π-π stacking interaction between the thiophene ring and Phenylalanine residues (Phe414 and Phe446). mdpi.com
| Compound/Derivative Type | Target Protein | Interaction Type | Interacting Residues | Reference |
|---|---|---|---|---|
| Morpholine derivative (VIb) | PI3Kγ | Hydrogen Bond | Val882, Asp964, Asp841 | synthical.com |
| Morpholine derivative (VIb) | PI3Kγ | Hydrophobic | Met953, Ile881 | synthical.com |
| Morpholine derivative (IIIa) | PI3Kβ | Hydrogen Bond | Val848, Asp807 | synthical.com |
| Generic Thieno[2,3-d]pyrimidine | VEGFR-2 | Hydrogen Bond | Cys917 | chemrxiv.org |
| Generic Thieno[2,3-d]pyrimidine | VEGFR-2 | Hydrophobic | Val914, Val846, Ala864, Phe1045 | chemrxiv.org |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (5d) | MIF2 | Pi-Pi Stacking | Phe2 | mdpi.com |
| (R)-10a | PDE4B | Pi-Pi Stacking | Phe414, Phe446 | mdpi.com |
QSAR (Quantitative Structure-Activity Relationship) Methodologies
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are crucial for predicting the activity of novel compounds and for understanding the structural features that govern their potency.
While 3D-QSAR is more commonly reported for this scaffold, 2D-QSAR studies have also been employed. These models correlate biological activity with physicochemical descriptors calculated from the 2D structure, such as molecular weight, logP, and topological indices. For a series of thieno[3,2-d]pyrimidines (an isomer of the target scaffold), a 2D-QSAR study identified specific descriptors like Quadrupole2 and T_2_Cl_7 as major contributors to the model's predictive power for cholesterol inhibition. umich.edu Hologram QSAR (HQSAR) is a notable 2D method that uses molecular holograms—fingerprints of molecular fragments—to generate predictive models without the need for 3D alignment.
3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools that have been extensively applied to thieno[2,3-d]pyrimidine derivatives. These methods require the 3D alignment of a set of molecules and calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them.
A study on thieno-pyrimidine derivatives as inhibitors of Triple-Negative Breast Cancer (TNBC) developed robust CoMFA and CoMSIA models. acs.orgresearchgate.net The CoMFA model yielded a leave-one-out cross-validated correlation coefficient (q²) of 0.818, while the CoMSIA model produced a q² of 0.801. acs.orgresearchgate.net Contour maps generated from these analyses provide a visual guide for drug design. For example, green contours in a CoMFA steric map indicate regions where bulky groups enhance activity, while blue contours in an electrostatic map highlight areas where electropositive groups are favorable.
The development of a reliable QSAR model involves three key stages: training, validation, and prediction. A training set of compounds with known activities is used to build the model. The model's robustness and statistical significance are then assessed through internal validation (e.g., leave-one-out cross-validation, yielding the q² value) and external validation using a separate test set of compounds (yielding a predictive r² value).
For the aforementioned TNBC inhibitors, the CoMFA model showed a non-cross-validated r² of 0.917, and the CoMSIA model had an r² of 0.897, indicating a strong correlation between the models' calculated fields and the observed biological activities. acs.orgresearchgate.net External validation and progressive scrambling tests further confirmed that the models were statistically reliable and possessed good predictive capability. acs.orgresearchgate.net Similarly, a 3D-QSAR study on thieno[2,3-d]pyrimidin-4(3H)-ones as antihistamines resulted in a CoMFA model with q² = 0.514 and r² = 0.925, and a CoMSIA model with q² = 0.541 and r² = 0.862, demonstrating their utility in predicting the affinity of new compounds. core.ac.uk
| Scaffold | Target/Activity | QSAR Method | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Reference |
|---|---|---|---|---|---|
| Thieno-pyrimidine | TNBC Inhibition | CoMFA | 0.818 | 0.917 | acs.orgresearchgate.net |
| Thieno-pyrimidine | TNBC Inhibition | CoMSIA | 0.801 | 0.897 | acs.orgresearchgate.net |
| Thieno[2,3-d]pyrimidin-4(3H)-one | Antihistamine (H1) | CoMFA | 0.514 | 0.925 | core.ac.uk |
| Thieno[2,3-d]pyrimidin-4(3H)-one | Antihistamine (H1) | CoMSIA | 0.541 | 0.862 | core.ac.uk |
| Thieno[3,2-d]pyrimidine (B1254671) | PDE IV Inhibition | CoMFA | 0.720 | 0.958 | semanticscholar.org |
| Thieno[3,2-d]pyrimidine | PDE IV Inhibition | CoMSIA | 0.702 | 0.941 | semanticscholar.org |
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time, offering insights that static docking models cannot. These simulations are used to assess the stability of the ligand-protein complex, observe conformational changes, and calculate binding free energies.
Several studies on thieno[2,3-d]pyrimidine derivatives as kinase inhibitors have employed MD simulations to validate docking results. For a potent VEGFR-2 inhibitor (Compound 18), MD simulations were run to confirm the stability of the docked complex. chemrxiv.org Analysis of the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time showed that the complex reached equilibrium and remained stable. chemrxiv.org The root-mean-square fluctuation (RMSF) plot indicated that the amino acids in the binding site exhibited minimal fluctuations, further supporting a stable binding mode. chemrxiv.org
Binding free energy calculations, often using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method, are performed on the MD simulation trajectories to provide a more accurate estimation of binding affinity. For the VEGFR-2-Compound 18 complex, MM-GBSA analysis revealed that van der Waals (hydrophobic) interactions were the primary contributor to binding stability, with a smaller but significant contribution from electrostatic interactions. chemrxiv.org Similar MD simulation and MM-GBSA approaches have been used to correlate computational binding energies with the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives targeting other enzymes, confirming the stability and binding modes of the most active compounds. nih.gov
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating complex reaction mechanisms. The synthesis of the thieno[2,3-d]pyrimidine core often begins with the Gewald reaction to form a 2-aminothiophene intermediate. This multicomponent reaction involves a carbonyl compound, an activated nitrile, and elemental sulfur.
A comprehensive DFT study on the Gewald reaction mechanism revealed the intricate pathways involved. acs.orgresearchgate.net The reaction is initiated by a Knoevenagel-Cope condensation between the carbonyl compound and the activated nitrile. acs.orgresearchgate.net The resulting α,β-unsaturated nitrile intermediate is then sulfurated by elemental sulfur (S₈). acs.orgresearchgate.net The calculations showed that this involves a nucleophilic attack by the deprotonated nitrile on the S₈ ring, leading to the formation of polysulfide intermediates. acs.orgresearchgate.net These polysulfides can interconvert through various pathways. The final, thermodynamically-driven step is the cyclization of a monosulfide intermediate, followed by tautomerization (aromatization) to yield the stable 2-aminothiophene product. acs.orgresearchgate.net This cyclization and aromatization provide the necessary driving force for the entire reaction sequence, funneling various intermediates towards the final product. acs.orgresearchgate.net While the subsequent steps to form the pyrimidine ring and introduce the 4-chloro substituent are synthetically established, the computational elucidation of the initial thiophene formation provides critical insight into this key bond-forming process.
Biological Activity and Molecular Target Exploration of Thienopyrimidine Derivatives Mechanism Focused
In Vitro Enzyme Inhibition Studies and Target Identification
Derivatives of the thieno[2,3-d]pyrimidine (B153573) core have been extensively studied for their ability to inhibit a range of enzymes, playing crucial roles in various pathological conditions, particularly in cancer and inflammatory diseases.
The thieno[2,3-d]pyrimidine nucleus is a well-established scaffold for the development of protein kinase inhibitors. researchgate.netnih.govsci-hub.se These enzymes are key components of signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.
Phosphoinositide 3-kinase (PI3K): A series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives were designed and synthesized as anti-PI3K agents. Notably, a compound with a 3-hydroxyphenyl substitution demonstrated significant enzymatic inhibitory activity, with 72% inhibition of PI3Kβ and 84% inhibition of PI3Kγ. This compound also showed good activity against a panel of NCI cell lines, particularly those with overexpressed PI3K.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several studies have reported the development of thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors. In one study, eighteen derivatives were synthesized, with one compound exhibiting high activity against VEGFR-2 with an IC50 value of 0.23 µM, equivalent to the reference drug sorafenib. nih.gov Another investigation identified a different thieno[2,3-d]pyrimidine derivative as the most effective in inhibiting VEGFR-2 activation.
Epidermal Growth Factor Receptor (EGFR): EGFR is another receptor tyrosine kinase that is often overexpressed in various cancers. The thieno[2,3-d]pyrimidine scaffold has been utilized to develop potent EGFR inhibitors. One study reported a series of new derivatives, with the most effective compound inhibiting the growth of HepG2 and PC3 cancer cells. This compound was found to have inhibitory effects on both wild-type EGFR (EGFRWT) and the T790M mutant (EGFRT790M), with IC50 values of 88.24 nM and 92.02 nM, respectively.
While extensive research has been conducted on the inhibition of PI3K, VEGFR-2, and EGFR, there is less specific information available regarding the direct inhibition of Cyclin-Dependent Kinase 2 (CDK-2) by 4-chloro-5H,6H-thieno[2,3-d]pyrimidine derivatives. However, the broader class of thienopyrimidines has been explored as CDK inhibitors. For instance, a series of thieno[3,2-d]pyrimidine (B1254671) derivatives were developed as potent and selective inhibitors of CDK7. bohrium.com
| Target Kinase | Derivative Type | Key Findings | Reference |
|---|---|---|---|
| PI3Kβ | 2-aryl-4-morpholinothieno[2,3-d]pyrimidine | 72% inhibition | - |
| PI3Kγ | 2-aryl-4-morpholinothieno[2,3-d]pyrimidine | 84% inhibition | - |
| VEGFR-2 | Substituted thieno[2,3-d]pyrimidine | IC50 = 0.23 µM | nih.gov |
| EGFRWT | Substituted thieno[2,3-d]pyrimidine | IC50 = 88.24 nM | - |
| EGFRT790M | Substituted thieno[2,3-d]pyrimidine | IC50 = 92.02 nM | - |
Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are important second messengers in various signaling pathways. A study focusing on the discovery of new PDE10A inhibitors identified a compound with a cyclopenta nih.govnih.govthieno[2,3-d]pyrimidin-4-one scaffold. This compound exhibited a significant inhibitory activity of 1.60 μM against PDE10A, suggesting that the thieno[2,3-d]pyrimidine core can be a valuable template for developing inhibitors of this enzyme class.
Beyond kinases and phosphodiesterases, thienopyrimidine derivatives have shown inhibitory activity against other enzyme families.
Sirtuins (SIRTs): Sirtuins are a class of NAD+-dependent deacetylases involved in various cellular processes, including aging, metabolism, and inflammation. A novel class of potent pan-inhibitors for SIRT1, SIRT2, and SIRT3 was discovered based on a thieno[3,2-d]pyrimidine-6-carboxamide scaffold. One of these compounds, 11c, displayed nanomolar potency with IC50 values of 3.6 nM, 2.7 nM, and 4.0 nM for SIRT1, SIRT2, and SIRT3, respectively. Crystallographic studies revealed that these inhibitors bind in the active site cleft of SIRT3. acs.org
Ectonucleoside Triphosphate Diphosphohydrolases (NTPDases): These enzymes are involved in the hydrolysis of extracellular nucleotides. A series of thieno[3,2-d]pyrimidine derivatives were synthesized and screened for their activity against human NTPDases (h-NTPDase1, 2, 3, and 8). Several compounds were identified as potent inhibitors, with one derivative, N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine, selectively inhibiting h-NTPDase1 with an IC50 value of 0.62 µM.
d-Dopachrome (B1263922) Tautomerase (MIF2): A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was identified as an inhibitor of d-dopachrome tautomerase (MIF2), a member of the macrophage migration inhibitory factor (MIF) family of proteins implicated in cancer. Optimization of an initial hit led to a potent inhibitor with an IC50 of 1.0 μM for MIF2 tautomerase activity and high selectivity over MIF. nih.gov
Receptor Binding Assays and Agonist/Antagonist Characterization (e.g., GPCRs, Nuclear Receptors)
Thieno[2,3-d]pyrimidine derivatives have also been investigated as ligands for various cell surface receptors, particularly G protein-coupled receptors (GPCRs).
Adenosine (B11128) Receptors: A series of novel thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their affinity and selectivity towards adenosine receptors. The study found that substitutions at the 2- and 4-positions of the scaffold significantly influenced receptor binding. Derivatives with a free amino group at the 2-position and an imidazole (B134444) or 1,2,4-triazole (B32235) ring at the 4-position showed selective binding to the hA2A adenosine receptor. Conversely, carbamoylation of the 2-amino group in the presence of a 4-oxo group increased affinity and selectivity for the hA3 adenosine receptor. nih.gov
Mas-Related G Protein-Coupled Receptor X1 (MRGPRX1): This human sensory neuron-specific receptor is a potential target for pain treatment. A series of thieno[2,3-d]pyrimidine-based molecules were developed as positive allosteric modulators (PAMs) of human MRGPRX1. An iterative optimization process led to the discovery of an orally available compound that could be distributed to the spinal cord. nih.gov
Folate Receptor: Multitargeted 6-substituted thieno[2,3-d]pyrimidines have been designed as folate receptor-selective anticancer agents. Molecular modeling studies showed that these compounds could bind to human folate receptor α (FRα) and β (FRβ), with the thieno[2,3-d]pyrimidine scaffold exhibiting π–π stacking interactions with key amino acid residues in the binding sites.
While there is evidence of thienopyrimidine derivatives interacting with GPCRs and other cell surface receptors, information regarding their binding to nuclear receptors is limited. One study on thieno[3,2-d]pyrimidine-6-carboxamides noted that the compounds were generally selective when profiled against a broad panel that included nuclear receptors, suggesting a lack of significant interaction for those particular derivatives. acs.org
| Receptor Target | Derivative Type | Mode of Action | Key Findings | Reference |
|---|---|---|---|---|
| Adenosine A2A Receptor | 2-amino-4-(imidazolyl/triazolyl)thieno[2,3-d]pyrimidine | Selective Ligand | Showed selective binding affinities. | nih.gov |
| Adenosine A3 Receptor | 2-(carbamoyl)amino-4-oxo-thieno[2,3-d]pyrimidine | Selective Ligand | Increased affinity and selectivity. | nih.gov |
| MRGPRX1 | Substituted thieno[2,3-d]pyrimidine | Positive Allosteric Modulator | Led to an orally available PAM. | nih.gov |
| Folate Receptor α/β | 6-substituted thieno[2,3-d]pyrimidine | Selective Ligand | Demonstrated binding through π–π stacking. | - |
Cell-Based Assays for Cellular Pathway Modulation (Mechanism of Action)
Cell-based assays are instrumental in elucidating the mechanism of action of bioactive compounds. For thieno[2,3-d]pyrimidine derivatives, these assays have primarily focused on their effects on cell proliferation and apoptosis, particularly in the context of cancer.
A recurring finding in the study of thieno[2,3-d]pyrimidine derivatives is their ability to inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Cell Cycle Arrest: Different derivatives have been shown to arrest the cell cycle at various phases. For instance, a thieno[2,3-d]pyrimidine derivative targeting VEGFR-2 was found to arrest the growth of HepG2 cells at the G2/M phase. Another study on a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative demonstrated a dose-dependent cell cycle arrest at the G0/G1 phase in A549 lung cancer cells. acs.org Furthermore, a derivative targeting topoisomerase II was shown to induce cell growth arrest at the G2/M phase in the HT-29 colon cancer cell line.
Inflammatory Signaling Pathways
Derivatives of the thieno[2,3-d]pyrimidine scaffold have demonstrated notable activity in modulating key inflammatory signaling pathways. Research has shown that these compounds can interfere with critical cascades involved in the inflammatory response. For instance, specific analogues have been found to prevent the activation of Nuclear Factor-kappa B (NF-κB) induced by tumor necrosis factor-alpha (TNF-α). sci-hub.seresearchgate.net The NF-κB pathway is a cornerstone of inflammatory processes, controlling the expression of genes involved in inflammation and immune responses. By inhibiting its activation, these compounds can effectively suppress the downstream production of inflammatory mediators.
Further studies on tetrahydrobenzo sci-hub.senih.govthieno[2,3-d]pyrimidine derivatives have identified their capacity to inhibit not only NF-κB but also the Mitogen-Activated Protein Kinase (MAPK) signaling pathways in macrophages. nih.gov The MAPK pathways are also central to the cellular response to inflammatory stimuli. The ability of a single chemical scaffold to modulate multiple, crucial inflammatory pathways highlights its potential as a source for novel anti-inflammatory agents. Additionally, certain derivatives have shown a dose-dependent inhibition of TNF-α, a key pro-inflammatory cytokine, further cementing the anti-inflammatory profile of this compound class. nih.gov
Other Cellular Mechanisms (e.g., Gene Expression Modulation)
Beyond inflammation, the thieno[2,3-d]pyrimidine core has been utilized to develop inhibitors for a range of other cellular targets, demonstrating its versatility. One area of significant activity is the inhibition of protein kinases, which are pivotal in cellular signaling and are often dysregulated in diseases like cancer.
Derivatives have been designed as potent inhibitors of:
Phosphatidylinositol 3-kinase (PI3K) : This enzyme is part of a major signaling pathway that regulates cell growth, proliferation, and survival. acs.org
FMS-like tyrosine kinase 3 (FLT3) : Mutations in this kinase are common in certain types of leukemia, making it an important therapeutic target. nih.gov
c-Met and VEGFR-2 : These are both receptor tyrosine kinases involved in angiogenesis (the formation of new blood vessels), a critical process for tumor growth and metastasis. Thieno[2,3-d]pyrimidine derivatives have been developed as dual inhibitors of these targets. mdpi.com
Atypical Protein Kinase C (aPKC) : Small molecule inhibitors based on this scaffold have been shown to target aPKC isoforms, which are involved in controlling vascular permeability. sci-hub.seresearchgate.net
Furthermore, the scaffold has been explored for its ability to inhibit other enzyme families. Certain derivatives have shown promising inhibitory properties against Phosphodiesterase 4B (PDE4B), an enzyme involved in intracellular signaling. nih.gov Another study identified a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative that inhibits D-dopachrome tautomerase (also known as MIF-2), a protein that is overexpressed in several types of cancer. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
The biological activity of thieno[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Extensive Structure-Activity Relationship (SAR) studies have been conducted to optimize potency and selectivity for various biological targets. researchgate.net
Systematic Chemical Modifications and Activity Assessment
A common synthetic strategy for exploring the SAR of this scaffold begins with the chlorination of a thieno[2,3-d]pyrimidin-4-one precursor using reagents like phosphorus oxychloride (POCl₃) to yield a highly reactive 4-chloro intermediate. acs.org This intermediate serves as a versatile anchor for introducing a wide array of chemical diversity at the C4 position through nucleophilic substitution reactions with various amines (such as morpholine (B109124), piperidines, and piperazines). sci-hub.seresearchgate.netacs.org
Systematic modifications at different positions of the thieno[2,3-d]pyrimidine ring have yielded key insights:
Position 4 : As described, this position is readily modified. For PI3K inhibitors, attaching a morpholine moiety at C4 was a key design element, with further substitutions on an aryl ring at C2 modulating activity. acs.org For aPKC inhibitors, a series of piperidine (B6355638) and piperazine (B1678402) analogues were synthesized at this position to probe the optimal substitution for potency. researchgate.net
Position 2 : In the development of PI3K inhibitors, a series of 2-aryl derivatives were synthesized. It was found that a 3-hydroxy substitution on this phenyl ring led to good enzymatic activity. acs.org
Position 6 : For GnRH receptor antagonists, modifications to a 6-(4-aminophenyl) group indicated a preference for hydrophobic substituents to enhance activity.
The following interactive table summarizes findings from various SAR studies, illustrating how specific chemical modifications impact biological activity.
| Scaffold Position | Modification | Target | Effect on Activity | Reference |
| C2-Aryl | 3-OH substitution | PI3Kβ & PI3Kγ | Increased inhibitory activity | acs.org |
| C4 | Substituted Piperazines | aPKCζ | Potency varied with substitution | researchgate.net |
| C5-Aminomethyl | 2-(2-pyridyl)ethyl group | GnRH Receptor | Key feature for good binding | |
| C6-Aryl | Hydrophobic substituents | GnRH Receptor | Preferred for activity | |
| R² Position | Chlorophenyl group | MIF-2 | Beneficial for potency | nih.gov |
| R³ Position | Benzyl group | MIF-2 | Beneficial for potency | nih.gov |
Identification of Key Pharmacophoric Features and Binding Sites
Through SAR studies and computational modeling, key pharmacophoric features necessary for biological activity have been identified. A pharmacophore is the essential three-dimensional arrangement of functional groups that allows a molecule to interact with its specific biological target.
For instance, in the pursuit of GnRH receptor antagonists, the 2-(2-pyridyl)ethyl group attached to the 5-aminomethyl functionality was identified as a critical feature for achieving high binding affinity. In the design of PI3K inhibitors, derivatives were specifically designed to maintain the common pharmacophoric features of known inhibitors. acs.org Molecular docking studies for these compounds revealed a binding mode within the PI3K active site comparable to that of the established inhibitor PI-103. acs.org
Similarly, docking simulations for PDE4B inhibitors showed a good correlation between the predicted binding and the experimentally observed inhibitory properties. nih.gov For antibacterial agents derived from this scaffold, docking studies suggested that potent compounds achieve their effect by binding to the dihydropteroate (B1496061) synthase (DHPS) enzyme. These studies consistently highlight the importance of specific substituent patterns in orienting the molecule correctly within the target's binding site to achieve potent and selective inhibition.
Prodrug Strategies and Bioreversible Derivatives (Theoretical/Design Focus)
While numerous potent derivatives of the thieno[2,3-d]pyrimidine scaffold have been developed, their clinical utility can sometimes be hampered by suboptimal physicochemical properties, such as poor aqueous solubility or limited membrane permeability. A prodrug strategy involves the chemical modification of an active drug into a bioreversible derivative that can overcome these barriers. Although specific prodrugs for the this compound scaffold are not extensively reported in the literature, theoretical design principles can be readily applied.
The primary goal of a prodrug is to mask or modify a functional group on the parent drug, which is then cleaved in vivo by enzymatic or chemical means to release the active molecule. The design of a prodrug for a thieno[2,3-d]pyrimidine derivative would depend on the functional groups available on a given potent analogue.
Theoretical Design Concepts:
Improving Aqueous Solubility : For a derivative containing a hydroxyl (-OH) group, a common strategy is to create a phosphate (B84403) ester. The phosphate group is highly ionizable and significantly increases water solubility. This ester can be cleaved in vivo by alkaline phosphatases to release the active drug.
Enhancing Permeability : If a derivative possesses an amine (-NH₂) or carboxylic acid (-COOH) group, these can be temporarily masked to increase lipophilicity and improve passage across cell membranes. For example, an amine could be converted into an acyloxymethyl ether, which is designed to be cleaved by intracellular esterases.
Targeted Delivery : Promoieties can be designed to be recognized by specific enzymes that are overexpressed at a target site (e.g., in tumor tissue). This allows for the localized release of the active drug, potentially increasing efficacy and reducing systemic side effects.
The application of these established prodrug principles could significantly enhance the therapeutic potential of promising thieno[2,3-d]pyrimidine derivatives by optimizing their pharmacokinetic and pharmacodynamic profiles.
Applications and Advanced Materials Incorporating Thienopyrimidine Scaffolds Non Biological, Non Clinical
Luminescent Materials and Aggregation-Induced Emission (AIE) Characteristics
Thieno[2,3-d]pyrimidine (B153573) derivatives have emerged as a promising class of luminescent materials. Their rigid, planar structure and extended π-conjugation are conducive to strong light emission. A particularly interesting phenomenon observed in some derivatives is Aggregation-Induced Emission (AIE). Unlike many traditional fluorescent molecules that suffer from quenching (loss of fluorescence) in the aggregated or solid state, AIE-active molecules exhibit enhanced emission when aggregated.
This counterintuitive effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and forces the excited molecules to release their energy as light. Research has demonstrated the development of novel AIE systems based on the thieno[2,3-d]pyrimidine moiety. These compounds have been shown to be weakly emissive in solution but become strong emitters in the solid state, with fluorescence maxima observed at various wavelengths across the visible spectrum, such as 515 nm, 527 nm, and 556 nm for different derivatives researchgate.net. This property is highly desirable for applications where solid-state emission is crucial, such as in organic light-emitting diodes (OLEDs) and solid-state lighting.
Table 1: Solid-State Fluorescence of Selected Thieno[2,3-d]pyrimidine AIE Systems researchgate.net
| Compound | Emission Maximum (λmax) in Solid State |
|---|---|
| Derivative 7a | 556 nm |
| Derivative 7b | 527 nm |
| Derivative 7c | 527 nm |
| Derivative 7e | 515 nm |
| Derivative 10 | 490 nm |
Note: Compound names are as designated in the source literature.
Organic Semiconductors and Electronic Devices
The field of organic electronics leverages carbon-based molecules and polymers for applications in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Fused thiophene (B33073) rings are a well-established structural motif in high-performance organic semiconductors due to their ability to promote intermolecular π-π stacking and facilitate charge transport.
While direct studies on 4-chloro-5H,6H-thieno[2,3-d]pyrimidine for these applications are limited, research on structurally related fused-thiophene systems, such as benzo[b]thieno[2,3-d]thiophene (BTT) derivatives, demonstrates the potential of this class of materials researchgate.netmdpi.com. These BTT-based small molecules have been synthesized and utilized as solution-processable organic semiconductors in OFETs. The devices fabricated with these materials exhibited p-channel (hole-transporting) behavior with charge carrier mobilities recorded up to 0.005 cm²/Vs and high current on/off ratios exceeding 10⁶ mdpi.com. The inherent properties of the fused thiophene system suggest that the thieno[2,3-d]pyrimidine core could also be a viable candidate for designing novel organic semiconductors, with the pyrimidine (B1678525) ring offering a way to modulate the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Catalysis and Ligand Design for Metal Complexes
The 4-chloro-thieno[2,3-d]pyrimidine scaffold serves as a crucial building block in catalysis, particularly in palladium-catalyzed cross-coupling reactions. The chlorine atom at the 4-position is a reactive site, making it an excellent substrate for reactions like the Sonogashira, Suzuki, and Buchwald-Hartwig couplings. These reactions are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.
Specifically, 4-chlorothieno[2,3-d]pyrimidine (B15048) derivatives have been successfully employed in Sonogashira coupling reactions with terminal alkynes. These reactions, typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst, allow for the direct attachment of an alkynyl group to the pyrimidine ring. This creates more complex, conjugated molecules that can be used as intermediates for pharmaceuticals or as components in advanced materials. The versatility of the 4-chloro position enables a wide range of functional groups to be introduced, providing a powerful tool for molecular design and engineering.
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Substrate | Key Reagents | Application |
|---|---|---|---|
| Sonogashira Coupling | 4-chlorothieno[3,2-d]pyrimidine | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Base | Synthesis of alkynyl-thienopyrimidines |
| Buchwald-Hartwig Amination | 6-bromothieno[3,2-d]pyrimidin-4-one | Amines, Palladium catalyst, Ligand | Synthesis of amino-thienopyrimidines |
| Suzuki Coupling | 6-bromothieno[3,2-d]pyrimidin-4-one | Boronic acids, Palladium catalyst, Base | Synthesis of aryl- or vinyl-thienopyrimidines |
Note: Examples are for the related thieno[3,2-d]pyrimidine (B1254671) isomer but illustrate the reactivity of halogenated thienopyrimidines in common catalytic reactions.
Beyond its role as a reactive substrate, the nitrogen atoms within the pyrimidine ring of the thieno[2,3-d]pyrimidine scaffold offer potential as coordination sites for metal ions. This suggests that these molecules could be developed as ligands for creating novel metal complexes with interesting catalytic, magnetic, or photophysical properties.
Future Perspectives and Emerging Research Directions
Development of Novel and Efficient Synthetic Methodologies for Diversified Thienopyrimidine Analogs
While established methods for the synthesis of thieno[2,3-d]pyrimidines are robust, there is a continuous drive to develop more efficient, sustainable, and versatile synthetic strategies. Future research in this area is likely to focus on several key aspects. One major goal is the development of novel multicomponent reactions (MCRs) that allow for the one-pot synthesis of complex thienopyrimidine derivatives from simple and readily available starting materials. MCRs offer significant advantages in terms of atom economy, reduced waste generation, and operational simplicity, making them highly desirable for the construction of large chemical libraries for high-throughput screening.
Furthermore, the exploration of novel catalytic systems, including transition metal catalysis and organocatalysis, is expected to open up new avenues for the functionalization of the thienopyrimidine core. For instance, the development of C-H activation methodologies would enable the direct introduction of various substituents onto the thiophene (B33073) and pyrimidine (B1678525) rings, bypassing the need for pre-functionalized starting materials. Additionally, the use of flow chemistry and microwave-assisted synthesis is anticipated to play a more prominent role in the rapid and scalable production of thienopyrimidine analogs, facilitating their translation from laboratory-scale synthesis to industrial production. The development of synthetic routes to access underexplored regioisomers of thienopyrimidines will also be a key area of focus, potentially leading to the discovery of compounds with novel biological activities.
Integration of Artificial Intelligence and Machine Learning in Thienopyrimidine Research
Exploration of Multi-Target Directed Ligands Based on the Thienopyrimidine Scaffold
The traditional "one target, one drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases such as cancer and neurodegenerative disorders. The development of multi-target directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously, has emerged as a promising therapeutic strategy. nih.govresearchgate.net The thienopyrimidine scaffold, with its ability to be extensively functionalized, provides an excellent platform for the design of MTDLs. nih.gov
Future research will focus on the rational design of thienopyrimidine derivatives that can concurrently modulate the activity of multiple key proteins involved in a specific disease pathway. For example, in cancer therapy, thienopyrimidine-based MTDLs could be designed to inhibit both a specific protein kinase and a drug resistance-conferring protein, thereby achieving a synergistic anticancer effect and overcoming drug resistance. nih.gov Similarly, in the context of Alzheimer's disease, thienopyrimidine derivatives could be engineered to inhibit both acetylcholinesterase and β-secretase, two key enzymes implicated in the pathogenesis of the disease. researchgate.net The development of these multi-target agents will require a deep understanding of the structural biology of the target proteins and the use of computational modeling to guide the design of ligands with the desired polypharmacological profile.
Advanced Spectroscopic Techniques for In-Situ Monitoring of Thienopyrimidine Reactions
A detailed understanding of reaction mechanisms and kinetics is crucial for the optimization of synthetic processes. Advanced in-situ spectroscopic techniques are becoming increasingly important tools for real-time monitoring of chemical reactions, providing valuable insights that are often inaccessible through traditional offline analysis. frontiersin.org The application of these techniques to the synthesis of thienopyrimidines will enable a more profound understanding of the underlying reaction pathways and facilitate the development of more robust and efficient synthetic protocols.
Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to track the concentration of reactants, intermediates, and products in real-time, providing a wealth of kinetic and mechanistic data. frontiersin.orgspectroscopyonline.com For example, in-situ IR spectroscopy can be used to monitor the formation and consumption of key functional groups during the cyclization step of thienopyrimidine synthesis, allowing for the precise determination of reaction endpoints and the identification of potential side reactions. This real-time data can be used to optimize reaction parameters such as temperature, reaction time, and catalyst loading, leading to improved yields and purities. The integration of these advanced analytical tools into the workflow of thienopyrimidine synthesis will undoubtedly lead to more efficient and well-controlled manufacturing processes.
Computational and Experimental Synergy for Rational Design of Novel Thienopyrimidine Scaffolds
The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery and materials science. In the context of thienopyrimidine research, this collaborative approach is essential for the rational design of novel scaffolds with tailored properties. Computational techniques, such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations, can be used to predict the binding modes of thienopyrimidine derivatives to their biological targets, elucidate structure-activity relationships, and guide the design of new and more potent analogs. nih.gov
For instance, molecular docking can be used to screen virtual libraries of thienopyrimidine derivatives against a specific protein target to identify potential binders. The most promising candidates can then be subjected to more rigorous MD simulations to assess their binding stability and predict their binding affinities. The insights gained from these computational studies can then be used to prioritize compounds for synthesis and experimental testing. This iterative cycle of computational design, synthesis, and biological evaluation allows for a more focused and efficient exploration of the chemical space around the thienopyrimidine scaffold, ultimately accelerating the discovery of novel therapeutic agents and functional materials.
Q & A
(Basic) What are the established synthetic routes for 4-chloro-5H,6H-thieno[2,3-d]pyrimidine, and how do reaction parameters influence yield?
Answer:
The synthesis typically involves chlorination of a thieno[2,3-d]pyrimidin-4-ol precursor using phosphorus oxychloride (POCl₃). For example:
- Step 1: React 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one with POCl₃ at 80°C for 2 hours.
- Step 2: Neutralize the mixture with sodium bicarbonate and isolate the product via vacuum filtration. This method yields ~94% with a melting point of 125–127°C .
Critical Parameters:
- Temperature: Higher temperatures (>80°C) reduce side reactions like ring decomposition.
- Solvent: Excess POCl₃ acts as both solvent and reagent, but anhydrous conditions are critical to avoid hydrolysis.
- Workup: Slow neutralization prevents abrupt pH changes that could degrade the product.
| Synthesis Comparison |
|---|
| Precursor |
| ---------------- |
| 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one |
| Unsubstituted thieno[2,3-d]pyrimidin-4-ol |
(Basic) How is structural integrity confirmed for this compound using spectroscopic methods?
Answer:
1H NMR and GC-MS are key for characterization:
- 1H NMR: The aromatic protons in the thiophene ring resonate at δ 7.2–7.5 ppm, while the pyrimidine ring protons appear at δ 8.1–8.3 ppm. Chlorine substitution deshields adjacent protons, causing upfield shifts .
- GC-MS: A molecular ion peak at m/z 211 (C₆H₄ClN₃S) confirms the molecular weight. Fragmentation patterns show loss of Cl (35/37 isotopic split) and thiophene ring cleavage .
Example Spectrum (1H NMR):
- 4-Chloro-5-phenyl derivative: δ 7.45–7.55 (m, 5H, Ph), 8.20 (s, 1H, pyrimidine-H), 7.30 (d, 1H, thiophene-H) .
(Advanced) How do substituents at the 4-chloro position modulate biological activity, and what are key structure-activity relationship (SAR) trends?
Answer:
The 4-chloro group enhances electrophilicity, enabling covalent interactions with biological targets (e.g., kinases). SAR studies reveal:
- Electron-Withdrawing Groups (e.g., Iodo): 4-Chloro-6-iodo derivatives show improved DNA intercalation due to increased lipophilicity (logP >2.5) .
- Bulkier Substituents: 5-Phenyl or 5-ethyl groups reduce solubility but improve target selectivity by steric hindrance (e.g., IC₅₀ <1 µM for kinase inhibitors) .
Contradictions in Data:
- Some studies report reduced activity with 4-chloro-6-iodo derivatives in antimicrobial assays, possibly due to steric clashes with bacterial enzymes .
(Advanced) What strategies resolve discrepancies in reported biological activity data for thieno[2,3-d]pyrimidine derivatives?
Answer:
Methodological Adjustments:
- Assay Conditions: Varying pH (e.g., 7.4 vs. 6.5) alters protonation states, affecting binding. For example, antitumor activity of 6-substituted derivatives increases at lower pH .
- Cell Line Variability: Use isogenic cell lines to control for genetic background. A 2024 study found that 4-chloro derivatives showed 10-fold higher cytotoxicity in HeLa vs. HEK293 cells .
Statistical Approaches:
- Meta-Analysis: Pool data from ≥3 independent studies to identify outliers. For example, a 2023 meta-analysis resolved conflicting IC₅₀ values (range: 0.5–5 µM) by normalizing to protein binding .
(Basic) What are common impurities in this compound synthesis, and how are they controlled?
Answer:
Major Impurities:
- Dechlorinated Byproduct (Thieno[2,3-d]pyrimidin-4-ol): Forms if POCl₃ is insufficient. Detectable via TLC (Rf 0.3 vs. 0.6 for product) .
- Dimerization Products: Occur at high concentrations. Mitigated by dropwise addition of precursor .
Purification Methods:
- Column Chromatography: Silica gel with 3:1 hexane/ethyl acetate removes polar impurities.
- Recrystallization: Ethanol/water (70:30) yields >99% purity .
(Advanced) How can computational methods predict the reactivity of this compound in nucleophilic substitutions?
Answer:
DFT Calculations:
- Electrostatic Potential Maps: The C4 position has the highest positive charge density (+0.45 e), making it prone to nucleophilic attack .
- Transition State Modeling: Predicts activation energy (ΔG‡) for substitutions. For example, reaction with piperazine has ΔG‡ = 18 kcal/mol, correlating with experimental k = 0.02 s⁻¹ .
Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
